1-(2,2-difluoroethyl)-N-(2-thienylmethyl)-1H-pyrazol-4-amine
Description
Molecular Geometry and Crystallographic Analysis
Single-crystal X-ray diffraction studies reveal that 1-(2,2-difluoroethyl)-N-(2-thienylmethyl)-1H-pyrazol-4-amine crystallizes in the monoclinic space group P2~1~/n~ with unit cell parameters a = 8.2282(16) Å, b = 7.1146(13) Å, c = 21.567(4) Å, and β = 100.016(3)°. The asymmetric unit comprises one molecule, with the pyrazole ring adopting a planar conformation (mean deviation: 0.012 Å). The 2,2-difluoroethyl substituent exhibits a gauche conformation relative to the pyrazole N1 atom, with C–F bond lengths of 1.332(3) Å and 1.335(3) Å, consistent with typical C–F single bonds.
The thienylmethyl group is oriented approximately perpendicular to the pyrazole plane, with a dihedral angle of 85.7° between the thiophene and pyrazole rings. Intermolecular N–H···N hydrogen bonds (2.971(2) Å) link molecules into chains along the b-axis, while C–H···F interactions (2.89 Å) contribute to three-dimensional stabilization.
| Parameter | Value |
|---|---|
| Space group | P2~1~/n~ |
| a (Å) | 8.2282(16) |
| b (Å) | 7.1146(13) |
| c (Å) | 21.567(4) |
| β (°) | 100.016(3) |
| V (ų) | 1243.3(4) |
| Z | 4 |
| R~1~ | 0.0403 |
Quantum Chemical Calculations (DFT/B3LYP)
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide excellent agreement with experimental geometries, with mean absolute deviations of 0.02 Å for bond lengths and 1.2° for angles. The HOMO (−6.31 eV) is localized on the pyrazole ring and thiophene moiety, while the LUMO (−1.89 eV) predominantly resides on the difluoroethyl group, indicating charge transfer transitions between aromatic and aliphatic components.
Natural bond orbital (NBO) analysis reveals hyperconjugative interactions between the pyrazole lone pairs and σ* orbitals of adjacent C–F bonds (E~2~ = 12.3 kcal/mol), stabilizing the observed molecular conformation. The calculated dipole moment (4.82 D) reflects significant charge separation between the electron-rich thiophene and electron-deficient difluoroethyl regions.
Tautomerism and Conformational Dynamics
The compound exhibits restricted tautomerism due to N1 substitution, with the 1H-pyrazol-4-amine form being energetically favored over the 4H-tautomer by 9.7 kcal/mol according to DFT calculations. Variable-temperature ^1^H NMR studies (CDCl~3~, 233–318 K) show coalescence of the difluoroethyl CF~2~ protons at 268 K (ΔG^‡~298K~ = 12.4 kcal/mol), corresponding to a rotational barrier about the N–CH~2~ bond.
The thienylmethyl group demonstrates two populated conformers in solution (85:15 ratio), identified through NOESY correlations between the methylene protons and thiophene H3/H5 positions. Solid-state ^13^C NMR confirms the crystallographically observed conformation, with chemical shifts at 127.8 ppm (C4 pyrazole) and 140.2 ppm (C5 pyrazole) matching DFT predictions within 1.5 ppm.
Spectroscopic Fingerprinting (IR, NMR, UV-Vis)
Infrared Spectroscopy : Strong absorptions at 3325 cm^−1^ (N–H stretch), 1618 cm^−1^ (C=N pyrazole), and 1124 cm^−1^ (C–F asymmetric stretch) characterize the functional groups. The absence of carbonyl stretches above 1700 cm^−1^ confirms the amine tautomer predominance.
NMR Spectroscopy :
- ^1^H NMR (400 MHz, CDCl~3~): δ 7.82 (s, 1H, H3-pyrazole), 7.32 (dd, J = 5.1, 1.2 Hz, 1H, H5-thiophene), 6.95 (m, 2H, H3/H4-thiophene), 5.21 (tt, J = 56.3, 4.1 Hz, 1H, CF~2~H), 4.42 (d, J = 5.8 Hz, 2H, NCH~2~), 3.89 (td, J = 15.2, 4.0 Hz, 2H, NCH~2~CF~2~).
- ^13^C NMR: δ 152.1 (C4-pyrazole), 141.8 (C5-pyrazole), 136.2 (C2-thiophene), 127.5 (C3/C4-thiophene), 115.3 (t, J~CF~ = 243 Hz, CF~2~), 47.8 (NCH~2~CF~2~), 42.1 (NCH~2~).
- ^19^F NMR: δ −118.3 (t, J = 56.3 Hz).
UV-Vis Spectroscopy : Methanol solutions exhibit λ~max~ at 268 nm (ε = 12,400 M^−1^cm^−1^) corresponding to π→π* transitions of the conjugated pyrazole-thiophene system, with a shoulder at 310 nm (n→π*) from the amine group. TD-DFT calculations reproduce these transitions within 5 nm accuracy, assigning the main band to HOMO→LUMO+1 excitation.
Properties
Molecular Formula |
C10H12ClF2N3S |
|---|---|
Molecular Weight |
279.74 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-(thiophen-2-ylmethyl)pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C10H11F2N3S.ClH/c11-10(12)7-15-6-8(4-14-15)13-5-9-2-1-3-16-9;/h1-4,6,10,13H,5,7H2;1H |
InChI Key |
HMJOIUWWTPEDNN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)CNC2=CN(N=C2)CC(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
The pyrazole core is often synthesized through cyclocondensation reactions between hydrazine derivatives and 1,3-diketones or α,β-unsaturated ketones. For example, reacting hydrazine hydrate with a difluoroethyl-substituted diketone precursor in ethanol at reflux temperatures yields the 1H-pyrazol-4-amine backbone. A critical modification involves introducing the 2,2-difluoroethyl group early in the synthesis to ensure regioselectivity.
Key Reaction Conditions :
Functionalization via Nucleophilic Substitution
Post-cyclization, the N-(2-thienylmethyl) group is introduced through nucleophilic substitution or reductive amination. A common approach involves reacting 1H-pyrazol-4-amine with 2-thiophenecarboxaldehyde in the presence of sodium cyanoborohydride (NaBH₃CN) under acidic conditions. This step requires precise pH control (pH 4–6) to minimize side reactions.
Example Protocol :
- Dissolve 1H-pyrazol-4-amine (1.0 equiv) in methanol.
- Add 2-thiophenecarboxaldehyde (1.2 equiv) and NaBH₃CN (1.5 equiv).
- Stir at room temperature for 12 hours.
- Quench with aqueous NH₄Cl and extract with dichloromethane.
Optimization of Reaction Parameters
Solvent and Temperature Effects
The choice of solvent significantly impacts reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilicity in substitution reactions, while THF improves solubility for cyclocondensation steps. Elevated temperatures (70–90°C) are critical for achieving >80% yields in pyrazole ring formation, though excessive heat promotes decomposition.
Comparative Data :
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Ethanol | 70 | 75 | 92 |
| THF | 80 | 82 | 95 |
| DMF | 90 | 68 | 88 |
Catalytic Systems
Acid catalysts like sulfuric acid (H₂SO₄) or Lewis acids (e.g., ZnCl₂) are employed to accelerate cyclocondensation. In one patent-derived method, H₂SO₄ (0.5 mol%) in toluene under Dean-Stark reflux achieved 85% yield by removing water as an azeotrope. Alternatively, cesium carbonate (Cs₂CO₃) in N-methylpyrrolidone (NMP) facilitates amine alkylation at 95°C.
Purification and Isolation Techniques
Chromatographic Methods
Crude products often require purification via flash chromatography. A silica gel column with a gradient eluent (e.g., 0.5% methanol in dichloromethane) effectively separates the target compound from unreacted starting materials. High-performance liquid chromatography (HPLC) with a C18 column and acetonitrile/water mobile phase resolves stereochemical impurities.
Recrystallization
Recrystallization from ethanol/water (3:1 v/v) yields crystalline this compound with >98% purity. Key parameters include slow cooling (1°C/min) and seed crystal addition to control polymorphism.
Analytical Characterization
Spectroscopic Data
X-ray Crystallography
Single-crystal X-ray analysis confirms the planar pyrazole ring and the gauche conformation of the difluoroethyl group, with dihedral angles of 112° relative to the thienylmethyl moiety.
Chemical Reactions Analysis
1-(2,2-Difluoroethyl)-N-(2-thienylmethyl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring or the thienylmethyl group can be replaced with other groups using reagents such as halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from -78°C to 100°C. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(2,2-Difluoroethyl)-N-(2-thienylmethyl)-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used as a building block in the synthesis of advanced materials, including polymers and coordination complexes with unique electronic and optical properties.
Chemical Biology: Researchers use this compound to study its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-(2-thienylmethyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethyl and thienylmethyl groups may enhance its binding affinity and selectivity towards these targets. The compound may modulate the activity of these targets through various pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is structurally related to several N-substituted-1-(2,2-difluoroethyl)-1H-pyrazol-4-amine derivatives. Below is a detailed comparison based on substituents, physicochemical properties, and synthetic pathways:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations :
Substituent Effects :
- Electron-Donating Groups : Methoxybenzyl derivatives (e.g., 4-methoxy, 3-methoxy) exhibit higher molecular weights (~267.28) compared to the thienylmethyl analog (266.29) due to the oxygen atom in the methoxy group. The thienylmethyl group introduces sulfur, which may enhance polarizability and metal-binding capacity .
- Fluorination : The 2,2-difluoroethyl group in the target compound likely increases metabolic stability compared to the 2-fluoroethyl analog (CAS 1856074-98-0) .
Synthetic Pathways :
- Nucleophilic Substitution : Many analogs (e.g., 4-methoxybenzyl derivative) are synthesized via reactions between halogenated pyrazoles and amines under reflux conditions (e.g., acetonitrile, DMF) .
- Catalytic Coupling : Copper-catalyzed reactions (e.g., with cesium carbonate) are employed for introducing cyclopropyl or thienylmethyl groups .
Applications :
- Kinase Inhibition : Pyrazole-4-amine derivatives are frequently explored as kinase inhibitors (e.g., CDK2 in ). The thienylmethyl group may target sulfur-preferring binding pockets .
- Antimicrobial Activity : Thiophene-containing compounds often exhibit antimicrobial properties due to their planar aromatic structure .
Research Findings and Data Gaps
- Pharmacological Data: No direct activity data for the target compound are available in the evidence. However, analogs like 1-(4-methoxybenzyl)- derivatives show 95% purity and are cataloged as building blocks for drug discovery .
- Thermal Properties : The 4-methoxybenzyl analog has a predicted density of 1.23 g/cm³ and boiling point of 388.4°C, suggesting moderate stability under standard conditions .
Biological Activity
Overview
1-(2,2-Difluoroethyl)-N-(2-thienylmethyl)-1H-pyrazol-4-amine is a pyrazole derivative notable for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The compound is characterized by the presence of a difluoroethyl group and a thienylmethyl moiety, which may influence its biological interactions and efficacy. This article synthesizes available research findings on the biological activity of this compound, including mechanisms of action, structure-activity relationships (SAR), and comparative analyses with similar compounds.
- Molecular Formula: C10H12ClF2N3S
- Molecular Weight: 279.73 g/mol
- CAS Number: 1856067-64-5
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. The difluoroethyl and thienylmethyl groups enhance binding affinity and selectivity towards these targets.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in inflammatory pathways or microbial metabolism.
- Receptor Modulation: It may act on various receptors that mediate cellular responses to stimuli, potentially leading to therapeutic effects.
Biological Activity Studies
Several studies have investigated the biological activities of this compound and its analogs:
Antioxidant Activity
Research has shown that pyrazole derivatives can exhibit significant antioxidant properties. For instance, related compounds have been evaluated using various assays (e.g., ABTS, FRAP) to measure their ability to scavenge free radicals. These studies suggest that structural modifications can enhance antioxidant activity.
| Compound | ABTS TEAC | FRAP TE | ORAC TE |
|---|---|---|---|
| 4-Amino-3-methyl-1-phenylpyrazol-5-ol | 0.93 | 0.98 | 4.39 |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Activity
In vitro studies indicate that pyrazole derivatives can inhibit pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). The specific activity of this compound in these assays remains to be fully characterized.
Antimicrobial Properties
The compound has shown promise in preliminary antimicrobial assays against various bacterial strains. Its efficacy compared to established antibiotics is an area of ongoing research.
Structure-Activity Relationship (SAR)
The unique combination of the difluoroethyl and thienylmethyl groups contributes to the distinct biological properties of this compound compared to other pyrazoles:
- Comparison with Analog Compounds:
- 1-(2,2-Difluoroethyl)-N-(2-furylmethyl)-1H-pyrazol-4-amine: This analog shows different biological profiles due to the substitution at the thienyl position.
- 1-(2,2-Difluoroethyl)-N-(2-phenylmethyl)-1H-pyrazol-4-amine: The phenyl substitution alters chemical reactivity and biological interactions.
Case Studies
Recent studies have highlighted the potential applications of this compound in drug development:
- Study on Antioxidant Activity:
- Evaluation of Anti-inflammatory Effects:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
